molecular formula C20H19ClN6O6 B2951134 N-(3-chloro-4-methylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351596-25-2

N-(3-chloro-4-methylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2951134
CAS No.: 1351596-25-2
M. Wt: 474.86
InChI Key: FOLXAJVGARBAMH-UHFFFAOYSA-N
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Description

This compound is a small-molecule acetamide derivative featuring a 3-chloro-4-methylphenyl group linked via an acetamide chain to an azetidine ring (a 4-membered nitrogen-containing heterocycle). The azetidine is substituted with a 1,2,4-oxadiazole ring, which is further functionalized with a pyrimidin-2-yl group. The oxalate salt form enhances solubility and stability, making it suitable for pharmacological studies .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O2.C2H2O4/c1-11-3-4-13(7-14(11)19)22-15(26)10-25-8-12(9-25)18-23-17(24-27-18)16-20-5-2-6-21-16;3-1(4)2(5)6/h2-7,12H,8-10H2,1H3,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLXAJVGARBAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This compound incorporates a pyrimidine moiety and an oxadiazole scaffold, both known for their diverse biological properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈ClN₅O₃
  • Molecular Weight : 373.82 g/mol
  • CAS Number : [To be assigned]

The presence of the oxadiazole ring is significant as it is associated with various biological activities, including anticancer properties.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable anticancer activity. These compounds have been shown to interact with several biological targets involved in cancer progression:

  • Mechanisms of Action :
    • Inhibition of Enzymes : Oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and repair in cancer cells .
    • Apoptosis Induction : Studies have demonstrated that certain oxadiazole derivatives can activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase activation .
  • Cell Line Studies :
    • Various studies have tested the cytotoxic effects of oxadiazole derivatives on different cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, specific derivatives showed IC₅₀ values in the micromolar range, indicating effective cytotoxicity .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown antimicrobial activity against various pathogens. The oxadiazole scaffold has been linked to enhanced antibacterial effects, making it a potential candidate for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the oxadiazole and pyrimidine rings can enhance potency and selectivity against specific cancer types.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionTargeted Cell LinesIC₅₀ Values (μM)
AnticancerInhibition of thymidylate synthaseMCF-70.65
Induction of apoptosis via caspase activationHeLa2.41
AntimicrobialDisruption of bacterial cell wall synthesisVarious pathogensVaries

Study on Oxadiazole Derivatives

A recent study focused on synthesizing various 1,3,4-oxadiazole derivatives and evaluating their biological activities. Among these derivatives, some exhibited strong anticancer effects by targeting specific enzymes involved in tumor growth and proliferation. The study highlighted the importance of structural modifications in enhancing the bioactivity of these compounds .

Clinical Relevance

While many studies emphasize in vitro results, further research is necessary to evaluate the in vivo efficacy and safety profiles of these compounds. The transition from laboratory findings to clinical applications remains a critical step in drug development.

Comparison with Similar Compounds

Aryl Group Variations

The 3-chloro-4-methylphenyl group in the target compound distinguishes it from analogs with differing substituents:

  • 4-Chloro-2-methoxy-5-methylphenyl () : The methoxy group introduces hydrogen-bonding capacity, while the chloro and methyl groups’ positions may influence hydrophobic interactions .
  • 3-Chloro-4-fluorophenyl () : Fluorine’s electronegativity could enhance membrane permeability but may reduce π-π stacking compared to methyl .

Heterocyclic Core Modifications

The 1,2,4-oxadiazole-pyrimidine core is critical for rigidity and electronic properties:

  • Triazole-based analogs () : Compounds like N-(4-chloro-2-methylphenyl)-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide replace oxadiazole with 1,2,4-triazole. Triazoles offer additional hydrogen-bonding sites but lack the electron-deficient character of oxadiazoles, which could reduce binding to electron-rich enzyme pockets .

Linker and Substituent Diversity

  • Azetidine vs. Analogs with 6-membered rings (e.g., dihydropyridinone in ) offer greater flexibility but less target specificity .
  • Sulfanyl Linkers () : Compounds like N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide use sulfur-based linkers, which may improve lipophilicity but are susceptible to oxidative metabolism compared to the acetamide-azetidine linkage .

Salt Forms and Solubility

The oxalate salt in the target compound and its phenyl analog () likely enhances aqueous solubility compared to free-base forms of analogs like N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Salt selection is crucial for bioavailability, as seen in marketed drugs where counterions like oxalate balance solubility and stability .

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